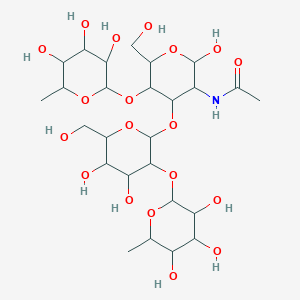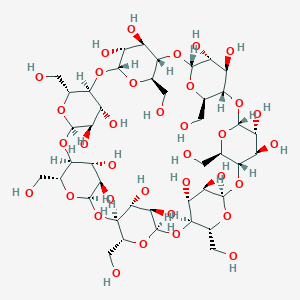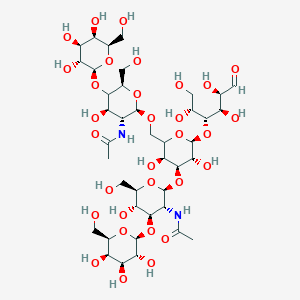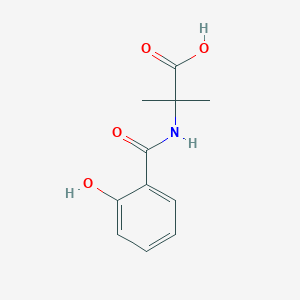
(2R)-2-amino-2-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino acids are the building blocks of proteins and play a crucial role in many biological processes. They are composed of an amine group, a carboxylic acid group, and a unique side chain. The properties of an amino acid are largely determined by its side chain .
Molecular Structure Analysis
Amino acids have a central carbon atom (the alpha carbon) to which an amino group, a carboxylic acid group, and a side chain (R group) are attached. The side chain can vary among different amino acids, leading to differences in their properties .
Chemical Reactions Analysis
Amino acids can undergo various chemical reactions, including peptide bond formation, which involves the reaction of the amino group of one amino acid with the carboxylic acid group of another. This reaction forms a peptide bond and releases a molecule of water .
Physical And Chemical Properties Analysis
Amino acids are generally soluble in water and have high melting points. They are optically active, except for glycine, which has no chiral center. Amino acids can exist as zwitterions, which are neutral compounds with both positive and negative charges .
Applications De Recherche Scientifique
Paramagnetic Amino Acid Applications
The paramagnetic amino acid 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC) and its applications in peptide studies are significant. TOAC, a spin label probe, has been incorporated into peptides to analyze backbone dynamics and secondary structure using EPR spectroscopy among other techniques. Its rigid structure and peptide bond attachment make it valuable for studying peptide-protein and peptide-nucleic acid interactions, suggesting increasing future applications in this domain (Schreier et al., 2012).
Caffeic Acid Derivatives for Therapeutic Applications
Caffeic acid (CA) derivatives have shown a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. These derivatives, based on the phenylpropanoid framework, are being explored for potential therapeutic applications in diseases associated with oxidative stress. CA derivatives are also used in the cosmetic industry for their stabilizing properties, and their synthesis as esters, amides, and hybrids with marketed drugs is a trend in developing new therapeutic agents (Silva, Oliveira, & Borges, 2014).
Therapeutic Effects of 4-Phenylbutyric Acid
4-Phenylbutyric acid (4-PBA) has been explored for its properties as a chemical chaperone that prevents misfolded protein aggregation and alleviates endoplasmic reticulum stress. This compound's application extends to potential therapeutic effects across various pathologies due to its ability to maintain proteostasis by folding proteins in the endoplasmic reticulum and attenuating the unfolded protein response (Kolb et al., 2015).
Electrochemical Detection of Amino Acids
Sensors and biosensors modified with conducting polymers and molecularly imprinted polymers for the electrochemical detection of amino acids like phenylalanine, tyrosine, and tryptophan have been reviewed. These developments are crucial for medical and pharmaceutical applications, offering efficient devices for monitoring diseases associated with these amino acids (Dinu & Apetrei, 2022).
Orientations Futures
Propriétés
IUPAC Name |
(2R)-2-amino-2-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,10H2,1H3,(H,11,12)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCSFFGLRQDZDE-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357432 |
Source


|
| Record name | (R)-2-phenyl-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-amino-2-phenylpropanoic acid | |
CAS RN |
29738-09-8 |
Source


|
| Record name | (R)-2-phenyl-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B164694.png)




